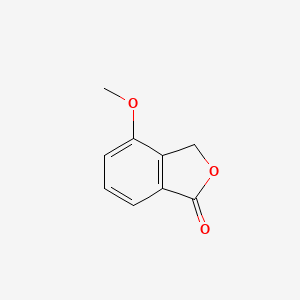

4-Methoxyisobenzofuran-1(3H)-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-methoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-11-8-4-2-3-6-7(8)5-12-9(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTONKCSNONAUAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455713 | |

| Record name | 4-METHOXYISOBENZOFURAN-1(3H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-33-0 | |

| Record name | 4-METHOXYISOBENZOFURAN-1(3H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 4-Methoxyisobenzofuran-1(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxyisobenzofuran-1(3H)-one, a compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₈O₃, with a molecular weight of 164.16 g/mol . The spectroscopic data presented below has been compiled from various sources and is essential for the structural elucidation and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific experimental data for ¹H and ¹³C NMR of this compound were not available in the provided search results. The tables are formatted for the inclusion of such data when it becomes available.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are presented below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1733 | Strong | C=O (γ-lactone) |

| 1600, 1585 | Medium | C=C (aromatic) |

| 1267 | Strong | C-O (ether) |

| 3003, 2925, 2837 | Medium | C-H (aromatic and aliphatic) |

This data is based on the reported IR spectrum of the closely related isomer, 6-Methoxyisobenzofuran-1(3H)-one, and is expected to be very similar for the 4-methoxy isomer.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) provides a very precise determination of the molecular mass.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 165.0552 | [M+H]⁺ (Calculated for C₉H₉O₃) |

| 165.0608 | [M+H]⁺ (Found for C₉H₉O₃) |

This data is based on the reported high-resolution mass spectrometry (HREIMS) data for the closely related isomer, 6-Methoxyisobenzofuran-1(3H)-one.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and data validation. The following are representative protocols for NMR, IR, and MS analysis of isobenzofuranone derivatives.

NMR Spectroscopy Protocol

A general procedure for obtaining NMR spectra of isobenzofuranone compounds is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube.

-

Instrument: A 300 MHz or 400 MHz NMR spectrometer is typically used for routine analysis.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. The resulting spectrum is then phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol

The IR spectrum can be obtained using the following procedure:

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry Protocol

High-resolution mass spectra are typically obtained using the following method:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) is a common technique for this type of molecule. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized to form protonated molecules [M+H]⁺.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer, is used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their m/z values. The high resolution allows for the determination of the elemental composition of the ions.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For further in-depth analysis, it is recommended to consult primary research articles and spectral databases.

References

4-Methoxyisobenzofuran-1(3H)-one: A Synthetic Compound with Naturally Occurring Relatives

A comprehensive review of scientific literature and natural product databases indicates that 4-Methoxyisobenzofuran-1(3H)-one is not a known naturally occurring compound. Extensive searches have not identified any reports of its isolation from plant, fungal, or other biological sources. This compound is, however, commercially available as a synthetic chemical reagent.

While this compound itself has not been found in nature, the core structure, isobenzofuran-1(3H)-one (also known as phthalide), and its various substituted derivatives are present in a range of natural products, particularly those derived from fungi. These related compounds exhibit a variety of biological activities and are of interest to researchers in drug development. This guide provides an in-depth technical overview of the natural occurrence, isolation, and biological context of closely related methoxyisobenzofuranone derivatives.

Naturally Occurring Isomers and Derivatives

Several isomers and derivatives of methoxyisobenzofuranone have been isolated from natural sources. Notably, fungi are a rich source of these compounds.

Fungal Metabolites

A number of isobenzofuranone derivatives have been identified as secondary metabolites of various fungal species. These compounds often possess additional hydroxyl, methyl, or methoxy groups on the aromatic ring.

| Compound Name | Source Organism | Reference |

| 4,6-dihydroxy-5-methoxy-7-methylphthalide | Cephalosporium sp. AL031 | [1] |

| 4,5,6-trihydroxy-7-methylphthalide | Epicoccum sp. | |

| Asperindopiperazines A–C | Aspergillus sp. SY2601 | [2] |

| 5-methoxy-8,9-dihydroxy-8,9-deoxyaspyrone | Aspergillus sp. SY2601 | [2] |

| 12S-aspertetranone D | Aspergillus sp. SY2601 | [2] |

Experimental Protocols: Isolation of Fungal Isobenzofuranones

The isolation and characterization of isobenzofuranone derivatives from fungal cultures typically involve a multi-step process encompassing cultivation, extraction, and chromatographic purification. The following is a generalized protocol based on methodologies reported for the isolation of secondary metabolites from fungi such as Cephalosporium and Aspergillus.[1][2][3][4]

Fungal Cultivation

The specific fungal strain is cultured on a suitable medium to encourage the production of secondary metabolites. This can be either a solid or liquid medium.

-

Solid Medium Example: Rice, wheat bran, cornmeal, and sugar cane bagasse mixture.

-

Liquid Medium Example: Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth.

-

Incubation: Cultures are typically incubated for several days to weeks under controlled temperature and lighting conditions.

Extraction of Secondary Metabolites

Following incubation, the fungal biomass and culture medium are extracted to isolate the crude mixture of metabolites.

-

Separation: The fungal mycelium is separated from the liquid broth by filtration.

-

Solvent Extraction: Both the mycelium and the supernatant are extracted with organic solvents. Common solvents include ethyl acetate, methanol, and chloroform. This is often done multiple times to ensure complete extraction.

-

Concentration: The combined organic extracts are concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Chromatographic Purification

The crude extract, containing a complex mixture of compounds, is subjected to various chromatographic techniques to isolate the individual isobenzofuranone derivatives.

-

Column Chromatography: The crude extract is first fractionated using column chromatography with a stationary phase like silica gel. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute different fractions.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compounds (as determined by thin-layer chromatography or other analytical methods) are further purified using preparative or semi-preparative HPLC, often with a C18 reversed-phase column.

Structure Elucidation

The final step is to determine the chemical structure of the purified compounds. This is achieved through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

The following diagram illustrates a typical workflow for the isolation and identification of fungal isobenzofuranones.

Biological Activity and Signaling Pathways

Natural products, including isobenzofuranone derivatives, are known to modulate various cellular signaling pathways, making them attractive for drug discovery.[5][6][7][8] While specific pathways for this compound are not documented due to its synthetic nature, related natural compounds have been shown to impact pathways involved in cancer cell proliferation, apoptosis, and inflammation.

Many natural products exert their effects by targeting key proteins in signaling cascades such as the NF-κB, MAPK, and PI3K/Akt pathways. These pathways are crucial in regulating cellular processes, and their dysregulation is often implicated in diseases like cancer.

The diagram below provides a generalized overview of how a natural product might modulate these key signaling pathways.

Conclusion

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

The Emerging Therapeutic Potential of Isobenzofuran-1(3H)-ones: A Mechanistic Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a recurring motif in a variety of natural and synthetic compounds exhibiting a broad spectrum of biological activities. These activities range from neuroprotection and antidepressant effects to antimicrobial and anticancer properties. This document aims to consolidate the current understanding of the mechanisms of action associated with this versatile chemical class, with a particular focus on pathways relevant to drug discovery and development. While the specific biological targets of 4-Methoxyisobenzofuran-1(3H)-one remain to be elucidated, the study of its analogues provides a strong basis for predicting its potential therapeutic applications.

Biological Activities and Potential Mechanisms of Action

The isobenzofuran-1(3H)-one core has been associated with a diverse array of pharmacological effects. The subsequent sections will delve into the key therapeutic areas where these compounds have shown promise, supported by available quantitative data and proposed mechanisms of action.

Neuroprotective Effects

Several isobenzofuran-1(3H)-one derivatives have demonstrated significant neuroprotective properties, suggesting their potential in treating neurodegenerative diseases and ischemic stroke.[1] Two primary mechanisms have been proposed for these effects: inhibition of the TWIK-related potassium channel-1 (TREK-1) and antioxidant activity.

TREK-1 Inhibition: The TREK-1 channel is involved in regulating neuronal excitability and apoptosis. Its inhibition is considered a viable strategy for preventing neuronal cell death.[2] A series of novel isobenzofuran-1(3H)-one derivatives have been designed and synthesized as TREK-1 inhibitors, demonstrating neuroprotective effects both in vitro and in vivo.[2]

Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in various neurological disorders. Certain isobenzofuranone derivatives have been shown to mitigate the effects of oxidative stress by reducing intracellular reactive oxygen species (ROS) and lipid peroxidation in primary cultures of hippocampal neurons.[1][3] This antioxidant capacity presents a plausible mechanism for their observed neuroprotective effects.[1]

Antidepressant Activity

Recent studies have highlighted the potential of isobenzofuran-1(3H)-one derivatives as novel antidepressant agents. The primary mechanism of action identified is the inhibition of serotonin reuptake.[4]

Serotonin Reuptake Inhibition: A series of novel isobenzofuran-1(3H)-one derivatives have been shown to inhibit serotonin reuptake in vitro.[4] One particular compound, 10a from the study by Tao et al. (2024), not only demonstrated superior inhibitory effects but also improved depression-like behavior in a chronic restraint stress mouse model by increasing serotonin levels in the cortex.[4] Furthermore, this compound was found to promote the recovery of hippocampal neuron damage and increase the expression of synaptic-associated proteins.[4]

Anticancer Activity

The isobenzofuran-1(3H)-one scaffold has also been investigated for its antiproliferative activity against various cancer cell lines. Several C-3 functionalized derivatives have shown inhibitory effects on the viability of lymphoma (U937) and myeloid leukemia (K562) cells.[5]

Data Presentation

The following tables summarize the reported biological activities and quantitative data for various isobenzofuran-1(3H)-one derivatives.

Table 1: Summary of Biological Activities of Isobenzofuran-1(3H)-one Derivatives

| Biological Activity | Proposed Mechanism of Action | Key Findings | Reference(s) |

| Neuroprotection | TREK-1 Inhibition | Inhibition of TREK-1 leads to prevention of neuronal cell death. | [2] |

| Antioxidant Activity | Reduction of intracellular ROS and lipid peroxidation in hippocampal neurons. | [1][3] | |

| Antidepressant | Serotonin Reuptake Inhibition | Increased serotonin levels in the cortex and improved depression-like behavior. | [4] |

| Anticancer | Not fully elucidated | Inhibition of cell viability in lymphoma and leukemia cell lines. | [5] |

| Antimicrobial | Not specified | General antimicrobial activity reported for the isobenzofuranone core. | [6] |

| Antiplatelet | Not specified | Mentioned as a biological property of isobenzofuran-1(3H)-ones. | [7] |

Table 2: Quantitative Data for Selected Isobenzofuran-1(3H)-one Derivatives

| Compound/Derivative | Biological Target/Assay | IC50 / Activity | Reference(s) |

| Compound 16 (C-3 functionalized) | K562 cell viability | 2.79 µM | [5] |

| Compound 18 (C-3 functionalized) | K562 cell viability | 1.71 µM | [5] |

| Compounds 9d, 10a, 10c | Serotonin Reuptake Inhibition | Demonstrated superior inhibitory effects (specific IC50 values not provided in the abstract). | [4] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the discussed mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: TREK-1 Inhibition Pathway by Isobenzofuran-1(3H)-one Derivatives.

Caption: Mechanism of Serotonin Reuptake Inhibition.

Experimental Protocols

While detailed protocols for this compound are not available, this section outlines the general methodologies employed in the synthesis and biological evaluation of related isobenzofuran-1(3H)-one derivatives, as described in the cited literature.

Synthesis of Isobenzofuran-1(3H)-one Derivatives

A general method for the synthesis of isobenzofuran-1(3H)-ones involves the palladium-catalyzed carbonylation of o-halobenzoic acids or their derivatives. For instance, 5-Methoxyisobenzofuran-1(3H)-one has been prepared by reacting 4-methoxybenzoic acid with dibromomethane in the presence of palladium(II) acetate and potassium bicarbonate at 140°C for 18 hours.[7] The product was purified by silica gel column chromatography.[7] Similarly, 6-Methoxyisobenzofuran-1(3H)-one was synthesized from 3-methoxy benzoic acid and dibromomethane using palladium(II) acetate and potassium dihydrogen phosphate, with the reaction proceeding at 140°C for 36 hours.[6]

In Vitro Serotonin Reuptake Inhibition Assay

The inhibitory effect of isobenzofuran-1(3H)-one derivatives on serotonin reuptake is a key measure of their antidepressant potential.[4] Although the specific details of the assay used for the isobenzofuranone derivatives were not fully described in the abstract, a typical protocol involves using cells expressing the human serotonin transporter (hSERT). The assay measures the uptake of a radiolabeled substrate (e.g., [3H]5-HT) in the presence and absence of the test compounds. The reduction in substrate uptake in the presence of the compound indicates inhibitory activity, from which an IC50 value can be determined.

Neuroprotection Assays

To assess the neuroprotective effects of isobenzofuranone derivatives against oxidative stress, primary cultures of hippocampal neurons are often used.[1] A common experimental setup involves the following steps:

-

Cell Culture: Primary hippocampal neurons are isolated from embryonic rats and cultured in appropriate media.

-

Induction of Oxidative Stress: Oxidative stress is induced by exposing the neuronal cultures to hydrogen peroxide (H2O2).[1]

-

Treatment: Cells are pre-treated with the isobenzofuranone derivatives for a specific period before the addition of H2O2.[1]

-

Assessment of Cell Viability and Oxidative Damage:

-

Cell Viability: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to quantify cell viability.[3]

-

ROS Measurement: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[1]

-

Lipid Peroxidation: Lipid peroxidation is assessed by measuring the levels of malondialdehyde (MDA) or by using fluorescent probes like BODIPY 581/591 C11.[3]

-

Anticancer Cell Viability Assay

The antiproliferative activity of isobenzofuran-1(3H)-one derivatives is typically evaluated using cancer cell lines.[5] The MTT assay is a widely used method for this purpose:

-

Cell Culture: Cancer cell lines (e.g., U937, K562) are cultured in appropriate media and seeded in 96-well plates.[5]

-

Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).[5]

-

MTT Assay: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Data Analysis: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[5]

Conclusion and Future Directions

The isobenzofuran-1(3H)-one scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases, including neurodegenerative disorders, depression, and cancer. While the specific mechanism of action for this compound remains to be elucidated, the diverse biological activities of its structural analogs strongly suggest its potential as a bioactive molecule.

Future research should focus on:

-

Target Identification: Elucidating the specific molecular targets of this compound to understand its mechanism of action.

-

In-depth Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to characterize its pharmacological profile, including its efficacy, potency, and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize its biological activity and drug-like properties.

By systematically investigating the biological properties of this compound, the scientific community can unlock its full therapeutic potential and pave the way for the development of new and effective treatments for a variety of human diseases.

References

- 1. scielo.br [scielo.br]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 6-Methoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 4-Methoxyisobenzofuran-1(3H)-one (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical properties of 4-Methoxyisobenzofuran-1(3H)-one, with a focus on its melting point and solubility. Due to the limited availability of specific experimental data for this particular isomer, this guide also presents data for related isomers to offer a comparative context, alongside detailed experimental protocols for determining these crucial physical characteristics.

Introduction to this compound

This compound, also known as 4-methoxyphthalide, is a heterocyclic organic compound. It belongs to the isobenzofuranone class of molecules, which are characterized by a fused benzene and furanone ring system. The specific isomer, this compound, has the chemical formula C₉H₈O₃ and a molecular weight of 164.16 g/mol . While it is commercially available and listed as a solid, specific, experimentally determined physical properties such as a precise melting point and solubility data are not widely reported in scientific literature.

Physical Properties

Melting Point

For comparative purposes, the melting points of its isomers, 5-Methoxyisobenzofuran-1(3H)-one and 6-Methoxyisobenzofuran-1(3H)-one, are provided in the table below. This data can offer an approximate range for the melting point of the 4-methoxy isomer.

| Compound | Melting Point (°C) |

| 5-Methoxyisobenzofuran-1(3H)-one | 113.4 - 114.7 |

| 6-Methoxyisobenzofuran-1(3H)-one | 116.9 - 118.4 |

Solubility

Detailed solubility data for this compound in various solvents is not specified in the available literature. For the parent compound, Isobenzofuran-1(3H)-one (phthalide), it is reported to be sparingly soluble in water, and soluble in alcohol, ether, and hot water.[1] It is reasonable to infer that this compound would exhibit similar solubility in organic solvents due to its structural similarity.

Experimental Protocols

The following sections detail standard methodologies for the experimental determination of melting point and solubility for a solid organic compound like this compound.

Melting Point Determination

A common and reliable method for determining the melting point of a crystalline solid is using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder. This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus. The apparatus is equipped with a thermometer or a digital temperature sensor and a magnifying lens to observe the sample.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Melting Point Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range. A narrow melting range (typically 1-2 °C) is indicative of a pure compound.

Solubility Determination

The solubility of a compound can be determined qualitatively and quantitatively in various solvents.

Qualitative Solubility Test:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the selected solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated (e.g., by vortexing) at a constant temperature (e.g., room temperature). The dissolution of the solid is observed. If the solid dissolves completely, it is considered soluble. If it does not dissolve, it is insoluble. If some dissolves, it is partially soluble.

Quantitative Solubility Determination (e.g., by UV-Vis Spectroscopy):

-

Calibration Curve: A series of standard solutions of this compound of known concentrations in a suitable solvent (in which it is soluble and has a chromophore) are prepared. The absorbance of these solutions is measured at a specific wavelength (λmax) using a UV-Vis spectrophotometer to create a calibration curve (Absorbance vs. Concentration).

-

Saturated Solution Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Sample Analysis: The saturated solution is filtered to remove any undissolved solid. A known volume of the clear filtrate is diluted with the solvent. The absorbance of the diluted solution is measured using the UV-Vis spectrophotometer.

-

Concentration Calculation: The concentration of the diluted solution is determined from the calibration curve. The solubility of this compound in the solvent is then calculated by taking the dilution factor into account.

Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a synthesized or acquired chemical compound.

Caption: General workflow for the determination and reporting of physical properties of a chemical compound.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 4-Methoxyisobenzofuran-1(3H)-one from 3-methoxybenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Methoxyisobenzofuran-1(3H)-one, also known as 4-methoxyphthalide, is a valuable building block in organic synthesis, particularly for the preparation of more complex heterocyclic systems and natural product analogues. Its structure is a component of various biologically active molecules. This document outlines a detailed three-step synthetic protocol for the preparation of this compound starting from the readily available 3-methoxybenzoic acid. The synthesis involves a directed ortho-metalation to introduce a formyl group, followed by selective reduction and subsequent acid-catalyzed lactonization.

Overall Synthetic Scheme:

The synthesis of this compound from 3-methoxybenzoic acid is accomplished via a three-step process:

-

Step 1: Ortho-formylation of 3-methoxybenzoic acid to yield 2-formyl-3-methoxybenzoic acid.

-

Step 2: Reduction of 2-formyl-3-methoxybenzoic acid to 2-(hydroxymethyl)-3-methoxybenzoic acid.

-

Step 3: Lactonization of 2-(hydroxymethyl)-3-methoxybenzoic acid to afford the final product, this compound.

A visual representation of this workflow is provided below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Formyl-3-methoxybenzoic Acid

This step utilizes directed ortho-metalation, where the carboxylic acid and methoxy groups of 3-methoxybenzoic acid direct lithiation to the C2 position. The resulting organolithium species is then quenched with an electrophile (dimethylformamide) to introduce the formyl group.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3-Methoxybenzoic Acid | ReagentPlus®, 99% | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | DriSolv® | EMD Millipore |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 99.5% | Sigma-Aldrich |

| sec-Butyllithium (s-BuLi) | 1.4 M in cyclohexane | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF), anhydrous | 99.8% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 37% | Fisher Chemical |

| Diethyl Ether | ACS Grade | VWR Chemicals |

| Magnesium Sulfate, anhydrous | Laboratory Grade | Fisher Chemical |

Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 3-methoxybenzoic acid (10.0 g, 65.7 mmol).

-

Add anhydrous tetrahydrofuran (THF, 200 mL) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 16.0 g, 21.0 mL, 138.0 mmol).

-

Cool the resulting solution to -78 °C in a dry ice/acetone bath.

-

Slowly add sec-butyllithium (1.4 M in cyclohexane, 100 mL, 140.0 mmol) dropwise via a syringe pump over 1 hour, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for an additional 2 hours.

-

Add anhydrous N,N-dimethylformamide (DMF, 10.2 mL, 131.4 mmol) dropwise, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the pH is approximately 1-2.

-

Extract the aqueous layer with diethyl ether (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes to afford 2-formyl-3-methoxybenzoic acid as a white solid.

Quantitative Data:

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 2-Formyl-3-methoxybenzoic Acid | C₉H₈O₄ | 180.16 | 70-80% |

Step 2: Synthesis of 2-(Hydroxymethyl)-3-methoxybenzoic Acid

This step involves the selective reduction of the aldehyde functionality in 2-formyl-3-methoxybenzoic acid to a primary alcohol using sodium borohydride.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Formyl-3-methoxybenzoic Acid | As synthesized | - |

| Methanol (MeOH) | ACS Grade | VWR Chemicals |

| Sodium Borohydride (NaBH₄) | 99% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 37% | Fisher Chemical |

| Ethyl Acetate | ACS Grade | VWR Chemicals |

| Magnesium Sulfate, anhydrous | Laboratory Grade | Fisher Chemical |

Protocol:

-

In a 250 mL round-bottom flask, dissolve 2-formyl-3-methoxybenzoic acid (8.0 g, 44.4 mmol) in methanol (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.85 g, 48.8 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 2 M hydrochloric acid at 0 °C until the pH is acidic and gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield 2-(hydroxymethyl)-3-methoxybenzoic acid as a white solid, which can be used in the next step without further purification.

Quantitative Data:

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 2-(Hydroxymethyl)-3-methoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 90-95% |

Step 3: Synthesis of this compound

The final step is an intramolecular esterification (lactonization) of 2-(hydroxymethyl)-3-methoxybenzoic acid, which is typically catalyzed by a strong acid.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-(Hydroxymethyl)-3-methoxybenzoic Acid | As synthesized | - |

| Toluene | ACS Grade | VWR Chemicals |

| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 98.5% | Sigma-Aldrich |

| Sodium Bicarbonate, saturated solution | - | - |

| Ethyl Acetate | ACS Grade | VWR Chemicals |

| Magnesium Sulfate, anhydrous | Laboratory Grade | Fisher Chemical |

Protocol:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add 2-(hydroxymethyl)-3-methoxybenzoic acid (7.0 g, 38.4 mmol), toluene (150 mL), and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 365 mg, 1.92 mmol).

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Continue refluxing for 4-6 hours or until no more water is collected and TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to give this compound as a white solid.

Quantitative Data:

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| This compound | C₉H₈O₃ | 164.16 | 85-95% | 116-118 |

Characterization Data

Note: Experimental spectral data for this compound is not widely available. The following data is predicted based on the analysis of isomeric compounds and general principles of NMR spectroscopy.

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 7.60 (t, J = 7.8 Hz, 1H, Ar-H)

-

δ 7.20 (d, J = 7.6 Hz, 1H, Ar-H)

-

δ 7.10 (d, J = 8.0 Hz, 1H, Ar-H)

-

δ 5.28 (s, 2H, -CH₂-)

-

δ 3.90 (s, 3H, -OCH₃)

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 170.5 (C=O)

-

δ 158.0 (C-OCH₃)

-

δ 140.0 (Ar-C)

-

δ 134.5 (Ar-CH)

-

δ 125.0 (Ar-C)

-

δ 118.0 (Ar-CH)

-

δ 110.0 (Ar-CH)

-

δ 69.0 (-CH₂-)

-

δ 56.0 (-OCH₃)

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

2925, 2850 (C-H stretch)

-

1750 (C=O, lactone)

-

1600, 1480 (C=C, aromatic)

-

1270, 1030 (C-O stretch)

Mass Spectrometry (MS):

-

Calculated for C₉H₈O₃: 164.0473

-

Found (EI+): m/z 164 [M]⁺, 135 [M-CHO]⁺, 107 [M-CO₂-CH₃]⁺.

Logical Relationships Diagram

The following diagram illustrates the key transformations and the relationship between the starting material, intermediates, and the final product.

Caption: Key chemical transformations in the synthesis.

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Isobenzofuranones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of isobenzofuranones, a crucial scaffold in medicinal chemistry and natural product synthesis, utilizing palladium catalysis. Three prominent and effective methods are highlighted: Domino Catalysis from o-bromobenzyl alcohols, C-H Activation/Lactonization of 2-arylacetic acids, and Carbonylative Cyclization of 2-hydroxybenzyl alcohols.

Introduction

Isobenzofuran-1(3H)-ones, also known as phthalides, are a class of bicyclic lactones that form the core structure of numerous biologically active natural products and synthetic pharmaceuticals. Their diverse pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties, have made their synthesis a significant focus for organic and medicinal chemists. Palladium catalysis has emerged as a powerful tool for the construction of the isobenzofuranone skeleton, offering high efficiency, functional group tolerance, and opportunities for asymmetric synthesis. This document outlines key palladium-catalyzed methodologies, providing detailed protocols and comparative data to aid in the selection and implementation of the most suitable synthetic route.

Method 1: Domino Palladium-Catalyzed Synthesis from o-Bromobenzyl Alcohols

This one-pot domino reaction provides an efficient route to a wide array of isobenzofuran-1(3H)-ones from readily available o-bromobenzyl alcohols. The process involves an initial oxidation of the alcohol followed by a palladium-catalyzed carbonylation and subsequent lactonization. Paraformaldehyde is utilized as a safe and convenient in-situ source of carbon monoxide.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various isobenzofuranones using the domino palladium-catalyzed approach with paraformaldehyde.[1][2]

| Entry | o-Bromobenzyl Alcohol Substrate | Product | Yield (%) |

| 1 | 1-(2-bromophenyl)ethanol | 3-methylisobenzofuran-1(3H)-one | 85 |

| 2 | (2-bromophenyl)(phenyl)methanol | 3-phenylisobenzofuran-1(3H)-one | 92 |

| 3 | 1-(2-bromo-4,5-dimethoxyphenyl)ethanol | 6,7-dimethoxy-3-methylisobenzofuran-1(3H)-one | 82 |

| 4 | (2-bromophenyl)(p-tolyl)methanol | 3-(p-tolyl)isobenzofuran-1(3H)-one | 90 |

| 5 | (2-bromophenyl)(4-methoxyphenyl)methanol | 3-(4-methoxyphenyl)isobenzofuran-1(3H)-one | 88 |

| 6 | 1-(2-bromophenyl)pentan-1-ol | 3-butylisobenzofuran-1(3H)-one (n-butylphthalide) | 78 |

| 7 | 2-bromo-3-methoxybenzyl alcohol | 4-methoxyisobenzofuran-1(3H)-one | 75 |

| 8 | 2-bromo-4,5-methylenedioxybenzyl alcohol | 6,7-(methylenedioxy)isobenzofuran-1(3H)-one | 72 |

Experimental Protocol

General Procedure for Domino Palladium-Catalyzed Synthesis: [1][2]

-

To a flame-dried Schlenk tube, add the o-bromobenzyl alcohol (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Xanth-Phos (0.05 mmol, 10 mol%).

-

The tube is evacuated and backfilled with argon three times.

-

Add KOAc (1.0 mmol, 2.0 equiv), paraformaldehyde (1.5 mmol, 3.0 equiv), and anhydrous o-xylene (2.0 mL).

-

Seal the tube and place it in a preheated oil bath at 120 °C.

-

The reaction mixture is stirred for 12-24 hours, monitoring by TLC.

-

Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (10 mL).

-

The mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired isobenzofuranone.

Note: For primary o-bromobenzyl alcohols, Na₂CO₃ is used as the base instead of KOAc.

Catalytic Cycle

Caption: Proposed catalytic cycle for the domino synthesis of isobenzofuranones.

Method 2: Palladium-Catalyzed C-H Activation/Lactonization of 2-Arylacetic Acids

This method provides a direct synthesis of benzofuran-2-ones through an intramolecular C-H activation and subsequent C-O bond formation. The reaction can be rendered enantioselective by employing chiral mono-N-protected amino acid (MPAA) ligands, offering access to optically active benzofuranones.

Quantitative Data Summary

The following table presents the yields and enantiomeric excesses for the asymmetric synthesis of chiral benzofuranones via Pd(II)-catalyzed C-H activation.[3][4]

| Entry | 2,2-Diaryl-acetic Acid Substrate | Ligand | Yield (%) | ee (%) |

| 1 | 2,2-diphenylacetic acid | Boc-Val-OH | 85 | 92 |

| 2 | 2,2-bis(4-methylphenyl)acetic acid | Boc-Val-OH | 82 | 90 |

| 3 | 2,2-bis(4-methoxyphenyl)acetic acid | Boc-Ile-OH | 78 | 96 |

| 4 | 2,2-bis(4-fluorophenyl)acetic acid | Boc-Val-OH | 75 | 91 |

| 5 | 2,2-bis(3,5-dimethylphenyl)acetic acid | Boc-Val-OH | 88 | 94 |

| 6 | 2-(naphthalen-2-yl)-2-phenylacetic acid | Boc-Ile-OH | 72 | 88 |

| 7 | 2-(thiophen-2-yl)-2-phenylacetic acid | Boc-Val-OH | 65 | 85 |

Experimental Protocol

General Procedure for Enantioselective C-H Activation/Lactonization: [3][4][5]

-

To a screw-capped vial, add the 2,2-diaryl-acetic acid (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), and the chiral MPAA ligand (e.g., Boc-Val-OH, 0.06 mmol, 30 mol%).

-

Add PhI(OAc)₂ (0.3 mmol, 1.5 equiv) as the oxidant.

-

Add a solvent mixture of trifluoroacetic acid (TFA, 0.1 mL) and 1,2-dichloroethane (DCE, 1.0 mL).

-

Seal the vial and place it in a preheated heating block at 80 °C.

-

The reaction is stirred for 24-48 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by preparative thin-layer chromatography (PTLC) or column chromatography on silica gel to yield the chiral benzofuranone.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Catalytic Cycle

Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for C-H activation/lactonization.

Method 3: Palladium-Catalyzed Carbonylative Synthesis from 2-Hydroxybenzyl Alcohols

This procedure describes the synthesis of benzofuran-2(3H)-ones via an intramolecular carbonylation of 2-hydroxybenzyl alcohols. Formic acid serves as a convenient and effective carbon monoxide source in this transformation.

Quantitative Data Summary

The following table shows the yields for the synthesis of various benzofuran-2(3H)-ones using the palladium-catalyzed carbonylative approach with formic acid.[6]

| Entry | 2-Hydroxybenzyl Alcohol Substrate | Product | Yield (%) |

| 1 | 2-hydroxybenzyl alcohol | Benzofuran-2(3H)-one | 78 |

| 2 | 2-hydroxy-3-methoxybenzyl alcohol | 4-methoxybenzofuran-2(3H)-one | 75 |

| 3 | 4-chloro-2-hydroxybenzyl alcohol | 6-chlorobenzofuran-2(3H)-one | 82 |

| 4 | 2-hydroxy-5-methylbenzyl alcohol | 5-methylbenzofuran-2(3H)-one | 85 |

| 5 | 1-(2-hydroxyphenyl)ethanol | 3-methylbenzofuran-2(3H)-one | 72 |

| 6 | 4-bromo-2-hydroxybenzyl alcohol | 6-bromobenzofuran-2(3H)-one | 79 |

Experimental Protocol

General Procedure for Carbonylative Synthesis: [6]

-

In a dried Schlenk tube, combine the 2-hydroxybenzyl alcohol (0.5 mmol, 1.0 equiv), Pd(TFA)₂ (0.025 mmol, 5 mol%), and Xantphos (0.03 mmol, 6 mol%).

-

The tube is evacuated and backfilled with argon.

-

Add formic acid (1.0 mmol, 2.0 equiv) and acetic anhydride (1.5 mmol, 3.0 equiv) as the dehydrating agent.

-

Add anhydrous dioxane (2.0 mL) as the solvent.

-

The tube is sealed and heated to 100 °C for 24 hours.

-

After cooling, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃.

-

The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography to afford the pure benzofuran-2(3H)-one.

General Workflow

Caption: A generalized experimental workflow for palladium-catalyzed reactions.

References

- 1. Domino [Pd]-Catalysis: One-Pot Synthesis of Isobenzofuran-1(3H)-ones [organic-chemistry.org]

- 2. Domino [Pd]-Catalysis: One-Pot Synthesis of Isobenzofuran-1(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. search.library.ucla.edu [search.library.ucla.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols using formic acid as the CO source - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Characterization of 4-Methoxyisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 4-Methoxyisobenzofuran-1(3H)-one, a key intermediate in the synthesis of various biologically active compounds. The following protocols and data are intended to guide researchers in confirming the identity, purity, and physicochemical properties of this compound.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 4792-33-0 | |

| Molecular Formula | C₉H₈O₃ | [1][2] |

| Molecular Weight | 164.16 g/mol | |

| Physical Form | Solid | |

| Purity | 98% | |

| Storage | Sealed in dry, room temperature |

Chromatographic Analysis

Chromatographic techniques are essential for the purification and purity assessment of this compound.

Thin Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring reaction progress and assessing the purity of fractions during column chromatography.

Protocol:

-

Plate Preparation: Use silica gel 60 F254 pre-coated aluminum sheets.

-

Sample Application: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the TLC plate.

-

Mobile Phase: A mixture of hexane and ethyl acetate is a suitable mobile phase. The ratio can be optimized to achieve good separation, starting with a 2:1 (v/v) mixture.[1][2]

-

Development: Place the TLC plate in a developing chamber saturated with the mobile phase.

-

Visualization: Visualize the spots under UV light (254 nm) or by using an iodine chamber.[3]

Column Chromatography

Column chromatography is employed for the purification of this compound from reaction mixtures.

Protocol:

-

Stationary Phase: Use silica gel as the stationary phase.

-

Eluent: A gradient of hexane and ethyl acetate is effective for elution. A common starting eluent is a 2:1 (v/v) mixture of hexane and ethyl acetate.[1]

-

Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass column.

-

Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

-

Elution: Begin elution with the hexane/ethyl acetate mixture, gradually increasing the polarity if necessary.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]

Experimental Workflow for Chromatographic Purification

Caption: Workflow for the purification of this compound.

Spectroscopic Characterization

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound. The following data is inferred from its isomers, 5- and 6-Methoxyisobenzofuran-1(3H)-one, and will be similar for the 4-methoxy isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or Methanol-d₄).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.[1][2]

-

Data Acquisition: Acquire standard ¹H and ¹³C spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for unambiguous signal assignments.

Expected ¹H NMR Data (300 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.9 | s | 3H | -OCH₃ |

| ~5.3 | s | 2H | -CH₂- |

| ~7.0-7.8 | m | 3H | Ar-H |

Note: The exact chemical shifts and coupling constants will vary slightly for the 4-methoxy isomer compared to the 5- and 6-methoxy isomers.[1][2]

Expected ¹³C NMR Data (75 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~56 | -OCH₃ |

| ~69 | -CH₂- |

| ~106-165 | Aromatic & C=O |

| ~171 | C=O |

Note: The chemical shifts are based on data for 5- and 6-methoxyisobenzofuran-1(3H)-one.[1][2]

Infrared (IR) Spectroscopy

Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum from a thin film or a Nujol mull.[4]

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Vibration |

| ~3000-2800 | C-H stretch (aromatic and aliphatic) |

| ~1735 | C=O stretch (lactone) |

| ~1600, ~1490 | C=C stretch (aromatic) |

| ~1260 | C-O stretch (ether) |

Note: Data is inferred from the spectra of 5- and 6-methoxyisobenzofuran-1(3H)-one.[1][2]

Mass Spectrometry (MS)

Protocol:

-

Sample Introduction: Introduce the sample via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, and if necessary, perform tandem mass spectrometry (MS/MS) for fragmentation analysis.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 165.0552 | [M+H]⁺ (Calculated for C₉H₈O₃) |

| 133 | Phthalidyl cation ([M-OCH₃]⁺) |

Note: The exact m/z value for the protonated molecule is based on high-resolution mass spectrometry (HREIMS) data for the 6-methoxy isomer.[2] A characteristic fragment at m/z = 133 is expected due to the loss of the methoxy group, leading to the stable phthalidyl cation.[3]

Logical Workflow for Spectroscopic Analysis

Caption: Logical workflow for the structural elucidation of the compound.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability and melting point of the compound.

Protocol:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum or platinum pan.

-

Instrumentation: Use a simultaneous TGA/DSC instrument.

-

Data Acquisition:

-

TGA: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) and monitor the mass loss as a function of temperature.

-

DSC: Heat the sample under a controlled atmosphere at a constant heating rate and measure the heat flow to and from the sample to determine melting points and other thermal transitions.

-

Expected Data:

-

Melting Point: Based on its isomers, the melting point is expected to be in the range of 110-120 °C.[1][2]

-

Thermal Stability: TGA will indicate the decomposition temperature of the compound.

X-ray Crystallography

For an unambiguous determination of the molecular structure, single-crystal X-ray diffraction can be performed.

Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray analysis. Slow evaporation of a solution in a suitable solvent like acetone at room temperature can be attempted.[1][2]

-

Data Collection: Collect diffraction data using a diffractometer with a suitable radiation source (e.g., Mo Kα).[2]

-

Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software.

Expected Crystallographic Data (based on 6-Methoxyisobenzofuran-1(3H)-one):

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Note: The crystal system and space group may differ for the 4-methoxy isomer.[2]

References

Application Notes and Protocols: 4-Methoxyisobenzofuran-1(3H)-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyisobenzofuran-1(3H)-one, also known as 4-methoxyphthalide, is a substituted derivative of the isobenzofuranone core structure. This heterocyclic motif is a key component in a wide array of biologically active natural products and synthetic compounds, exhibiting activities ranging from antibacterial and antioxidant to anticonvulsant and anti-HIV properties.[1] While specific, documented applications of this compound in multi-step organic syntheses are not extensively reported in publicly available scientific literature, its structural similarity to other substituted phthalides suggests its potential as a valuable building block in medicinal chemistry and natural product synthesis.

This document provides an overview of the synthesis of a representative methoxy-substituted isobenzofuranone and outlines the general reactivity of the phthalide ring system, which can be extrapolated to the applications of the 4-methoxy isomer.

I. Synthesis of Methoxy-Substituted Isobenzofuran-1(3H)-ones

While a specific protocol for the synthesis of this compound was not found in the reviewed literature, a reliable method for the synthesis of its isomer, 6-Methoxyisobenzofuran-1(3H)-one, has been reported. This palladium-catalyzed carbonylation-cyclization reaction of a substituted benzoic acid can likely be adapted for the synthesis of the 4-methoxy derivative by starting with the appropriate precursor, 3-methoxybenzoic acid.

Experimental Protocol: Synthesis of 6-Methoxyisobenzofuran-1(3H)-one[1]

This protocol describes the synthesis of 6-Methoxyisobenzofuran-1(3H)-one from 3-methoxybenzoic acid. A similar approach using 2-bromo-5-methoxybenzoic acid or related precursors could potentially yield this compound.

Reaction Scheme:

Figure 1. Synthesis of 6-Methoxyisobenzofuran-1(3H)-one.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) |

| 3-Methoxybenzoic Acid | 152.15 | 1064 | 7.00 |

| Palladium(II) Acetate | 224.50 | 156.8 | 0.70 |

| Potassium Dihydrogen Phosphate | 136.09 | 3654 | 21.0 |

| Dibromomethane | 173.83 | - | - |

| Solvent | Density (g/mL) | Volume (mL) | |

| Dibromomethane | 2.497 | 28 |

Procedure:

-

A 40 mL reaction tube equipped with a magnetic stir bar is charged with Palladium(II) acetate (156.8 mg, 0.70 mmol), potassium dihydrogen phosphate (3654 mg, 21.0 mmol), and 3-methoxybenzoic acid (1064 mg, 7.00 mmol).

-

Dibromomethane (28 mL) is added to the reaction tube.

-

The tube is sealed with a Teflon cap, and the reaction mixture is stirred at 140 °C for 36 hours.

-

After cooling to room temperature, the mixture is filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by silica gel column chromatography using a hexane-ethyl acetate (2:1 v/v) eluent to afford 6-Methoxyisobenzofuran-1(3H)-one as a white solid.

Yield: 681 mg (59%)[1]

II. Potential Applications in Organic Synthesis

The reactivity of the phthalide core suggests several potential applications for this compound in the synthesis of more complex molecules, particularly in the construction of isoquinoline and other heterocyclic systems.

General Reactivity of the Phthalide Ring

The isobenzofuranone scaffold possesses several reactive sites that can be exploited for further synthetic transformations.

Figure 2. Key reactive sites of the phthalide core.

1. Synthesis of Phthalideisoquinoline Alkaloids:

A significant application of phthalides is in the synthesis of phthalideisoquinoline alkaloids, a class of natural products with a wide range of biological activities. The general strategy involves the condensation of a phthalidyl anion with a dihydroisoquinolinium salt.

Hypothetical Reaction Scheme:

Figure 3. General workflow for phthalideisoquinoline synthesis.

This approach would allow for the introduction of the 4-methoxy-substituted phthalide moiety into the core structure of various alkaloids, enabling the synthesis of novel analogs for structure-activity relationship (SAR) studies.

2. Functionalization at the 3-Position:

The methylene group at the 3-position of the phthalide ring can be deprotonated with a strong base to form a nucleophilic anion. This anion can then react with various electrophiles, allowing for the introduction of a wide range of substituents at this position.

Potential Transformations:

-

Alkylation: Reaction with alkyl halides to introduce alkyl chains.

-

Aldol-type reactions: Condensation with aldehydes and ketones.

-

Acylation: Reaction with acyl chlorides or anhydrides.

These transformations would provide access to a library of 3-substituted 4-methoxyphthalides, which could serve as intermediates for the synthesis of diverse chemical entities.

3. Modification of the Aromatic Ring:

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. This allows for the introduction of additional functional groups on the aromatic ring, further expanding the synthetic utility of this scaffold.

Potential Reactions:

-

Nitration: Introduction of a nitro group, which can be further reduced to an amine.

-

Halogenation: Introduction of halogen atoms (Cl, Br, I) that can be used in cross-coupling reactions.

-

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups.

III. Conclusion

While direct and specific applications of this compound in complex organic syntheses are not well-documented, its structure is of significant interest to medicinal chemists and synthetic organic chemists. The synthetic protocol for a closely related isomer provides a viable route for its preparation. Based on the known reactivity of the phthalide core, this compound holds considerable potential as a versatile building block for the synthesis of novel heterocyclic compounds, particularly in the development of new therapeutic agents and natural product analogs. Further research into the synthetic applications of this compound is warranted to fully explore its potential in organic synthesis.

References

Application Note: High-Purity Isolation of 4-Methoxyisobenzofuran-1(3H)-one via Flash Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 4-Methoxyisobenzofuran-1(3H)-one using silica gel column chromatography. This method is designed to efficiently remove common impurities from synthesis, yielding a high-purity product suitable for further research and development applications. The protocol outlines the selection of stationary and mobile phases, column packing, sample loading, elution, and fraction analysis. Quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound is a phthalide derivative, a class of compounds containing a γ-lactone fused to a benzene ring. This structural motif is present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The purity of such compounds is critical for accurate biological evaluation and drug development. Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1] This protocol details a robust method for the purification of this compound, adaptable for various scales of synthesis.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting the appropriate chromatographic conditions.

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₃ | [2] |

| Molecular Weight | 164.16 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity (typical commercial) | ≥98% | [2] |

| Storage Temperature | Room Temperature (sealed in dry conditions) | [2] |

Chromatographic Method Development

The choice of stationary and mobile phases is critical for achieving effective separation in column chromatography.[3][4][5]

Stationary Phase: Silica gel is the most common adsorbent for normal-phase column chromatography due to its slightly acidic nature and high resolving power for a wide range of compounds.[6] For this protocol, silica gel with a particle size of 230-400 mesh is recommended for flash chromatography, which utilizes pressure to accelerate solvent flow and improve separation efficiency.[7]

Mobile Phase (Eluent): The selection of the mobile phase is based on the polarity of the target compound and the impurities to be removed. A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is commonly used in normal-phase chromatography.[8] The optimal solvent ratio is typically determined by preliminary analysis using thin-layer chromatography (TLC). For compounds of moderate polarity like this compound, a starting gradient of hexane and ethyl acetate is a logical choice. A similar compound, 6-Methoxyisobenzofuran-1(3H)-one, has been successfully purified using a hexane-ethyl acetate mixture.[9]

Experimental Protocol

This protocol describes the purification of this compound on a laboratory scale.

Materials and Equipment:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Glass chromatography column with a stopcock

-

Sand (washed)

-

Cotton or glass wool

-

Collection tubes or flasks

-

Thin-layer chromatography (TLC) plates (silica gel coated)

-

UV lamp for TLC visualization

-

Rotary evaporator

Procedure:

-

Column Preparation (Wet Packing Method):

-

Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1]

-

Add a thin layer (approx. 1 cm) of sand over the plug.

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). The weight of the silica gel should be approximately 20-50 times the weight of the crude sample to be purified.[1][6]

-

Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

-

Gently tap the column to promote even packing of the silica gel.

-

Once the silica gel has settled, add a layer of sand (approx. 1 cm) on top to prevent disturbance of the stationary phase during sample loading.[6]

-

Continuously drain the solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.[6]

-

-

Sample Loading (Dry Loading Method):

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

-

Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

-

Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[7]

-

Carefully add the dry sample-silica mixture to the top of the prepared column.

-

-

Elution:

-

Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, and so on). The exact gradient will depend on the separation observed on TLC.

-

Collect fractions of a consistent volume in separate tubes or flasks.

-

-

Fraction Analysis:

-

Spot each collected fraction onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system (e.g., the mobile phase composition that provided good separation during initial TLC analysis).

-

Visualize the spots under a UV lamp.

-

Combine the fractions that contain the pure this compound (identified by its Rf value).

-

-

Product Isolation:

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified this compound.

-

Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, or melting point).

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the purification protocol.

| Parameter | Recommended Value | Notes |

| Stationary Phase | ||

| Adsorbent | Silica Gel (230-400 mesh) | Standard for normal-phase flash chromatography. |

| Adsorbent to Sample Ratio | 20:1 to 50:1 (w/w) | Higher ratio for more difficult separations.[1][6] |

| Mobile Phase | ||

| Solvent System | Hexane / Ethyl Acetate | A common and effective solvent system for compounds of this polarity. |

| Initial Polarity | 95:5 (Hexane:Ethyl Acetate) | Start with a low polarity to elute non-polar impurities. |

| Gradient | Stepwise or linear increase in Ethyl Acetate | The gradient should be optimized based on TLC analysis. |

| Elution and Collection | ||

| Column Loading | Dry Loading | Recommended to ensure a narrow sample band and better separation.[7] |

| Fraction Volume | Dependent on column size | Typically 10-25 mL for a medium-sized laboratory column. |

Experimental Workflow Diagram

Caption: Workflow for the purification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound by silica gel column chromatography. By following this protocol, researchers can obtain a high-purity product, which is essential for reliable downstream applications in chemical biology and drug discovery. The provided workflow and quantitative data tables offer a clear and concise guide for successful implementation.

References

- 1. Column chromatography - Wikipedia [en.wikipedia.org]

- 2. This compound | 4792-33-0 [sigmaaldrich.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmanow.live [pharmanow.live]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. web.uvic.ca [web.uvic.ca]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]

- 9. 6-Methoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Substituted Isobenzofuranones: A Detailed Guide to Modern Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted isobenzofuranones, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The following sections present key synthetic methodologies, including Palladium-Catalyzed, Rhodium-Catalyzed, and Aryl Iodine-Catalyzed procedures. Each section includes a comprehensive data table summarizing the substrate scope and yields, a detailed step-by-step experimental protocol, and a visual representation of the experimental workflow. Additionally, potential signaling pathways associated with the biological activities of isobenzofuranones are illustrated.

I. Palladium-Catalyzed Synthesis of Substituted Isobenzofuranones

The palladium-catalyzed synthesis of isobenzofuranones represents a versatile and efficient method for the construction of this heterocyclic scaffold. A notable approach involves the domino reaction of o-bromobenzyl alcohols with carbon monoxide, which allows for the direct formation of the lactone ring. This methodology is valued for its broad substrate scope and tolerance of various functional groups.

Data Presentation: Substrate Scope and Yields

| Entry | o-Bromobenzyl Alcohol Substrate | Product | Yield (%) |

| 1 | 2-Bromo-3-methoxybenzyl alcohol | 4-Methoxyisobenzofuran-1(3H)-one | 85 |

| 2 | 2-Bromo-5-methylbenzyl alcohol | 6-Methylisobenzofuran-1(3H)-one | 82 |

| 3 | 2-Bromo-4,5-dimethoxybenzyl alcohol | 5,6-Dimethoxyisobenzofuran-1(3H)-one | 90 |

| 4 | 2-Bromobenzyl alcohol | Isobenzofuran-1(3H)-one | 88 |

| 5 | 1-(2-Bromophenyl)ethanol | 3-Methylisobenzofuran-1(3H)-one | 78 |

| 6 | (2-Bromophenyl)(phenyl)methanol | 3-Phenylisobenzofuran-1(3H)-one | 75 |

Experimental Protocol: Domino Palladium-Catalyzed Carbonylative Cyclization

Materials:

-

o-Bromobenzyl alcohol derivative (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

1,3-Bis(diphenylphosphino)propane (dppp, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Toluene (5 mL)

-

Carbon monoxide (CO, 1 atm, balloon)

Procedure:

-

To a dry Schlenk tube, add the o-bromobenzyl alcohol derivative (1.0 mmol), palladium(II) acetate (0.02 mmol, 4.5 mg), 1,3-bis(diphenylphosphino)propane (0.04 mmol, 16.5 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Evacuate and backfill the tube with carbon monoxide gas three times.

-

Add dry toluene (5 mL) via syringe.

-

Inflate a balloon with carbon monoxide and connect it to the Schlenk tube.

-

Stir the reaction mixture at 100 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired substituted isobenzofuranone.

Experimental Workflow

II. Rhodium-Catalyzed Synthesis of Substituted Isobenzofuranones

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex organic molecules. In the context of isobenzofuranone synthesis, this strategy allows for the direct coupling of benzoic acids with aldehydes, providing a highly atom-economical route to 3-substituted phthalides.

Data Presentation: Substrate Scope and Yields

| Entry | Benzoic Acid Derivative | Aldehyde | Product | Yield (%) |

| 1 | Benzoic acid | Benzaldehyde | 3-Phenylisobenzofuran-1(3H)-one | 85 |

| 2 | 4-Methoxybenzoic acid | Benzaldehyde | 6-Methoxy-3-phenylisobenzofuran-1(3H)-one | 82 |

| 3 | 4-Trifluoromethylbenzoic acid | Benzaldehyde | 6-(Trifluoromethyl)-3-phenylisobenzofuran-1(3H)-one | 75 |

| 4 | Benzoic acid | 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)isobenzofuran-1(3H)-one | 88 |

| 5 | Benzoic acid | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)isobenzofuran-1(3H)-one | 79 |

| 6 | Benzoic acid | Cinnamaldehyde | 3-Styrylisobenzofuran-1(3H)-one | 70 |

Experimental Protocol: Rhodium-Catalyzed C-H Activation/Annulation

Materials:

-

Benzoic acid derivative (0.5 mmol)

-

Aldehyde (1.0 mmol)

-

[RhCp*Cl₂]₂ (2.5 mol%)

-

AgSbF₆ (10 mol%)

-

Acetic acid (1.0 mmol)

-

1,2-Dichloroethane (DCE, 2 mL)

Procedure:

-

In a sealed tube, combine the benzoic acid derivative (0.5 mmol), [RhCp*Cl₂]₂ (0.0125 mmol, 7.7 mg), and AgSbF₆ (0.05 mmol, 17.2 mg).

-

Add 1,2-dichloroethane (2 mL) and acetic acid (1.0 mmol, 57 µL).

-

Add the aldehyde (1.0 mmol) to the mixture.

-

Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, dilute the mixture with dichloromethane and filter through a short pad of silica gel.

-

Concentrate the filtrate under reduced pressure.

-